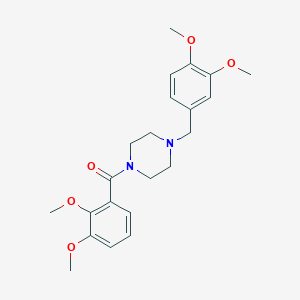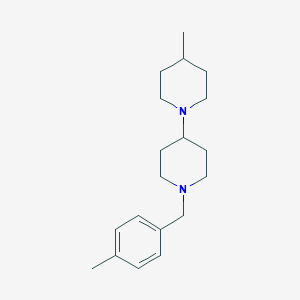![molecular formula C17H28N4O B247007 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a drug that has been extensively studied in scientific research for its potential therapeutic effects. MPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of receptor found in the central nervous system.
科学研究应用
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied in scientific research for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
作用机制
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol acts as a selective antagonist for the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking the activity of mGluR5, 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol reduces the release of glutamate and its excitatory effects on neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include a reduction in anxiety and depression-like behaviors, a decrease in drug-seeking behavior, and an improvement in cognitive function. 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
实验室实验的优点和局限性
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol also has some limitations, including its relatively low potency and its potential off-target effects on other receptors.
未来方向
There are several future directions for the study of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol and its potential therapeutic applications. One direction is to further investigate the role of mGluR5 in various neurological and psychiatric disorders and to develop more potent and selective antagonists for this receptor. Another direction is to explore the use of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol in combination with other drugs or therapies for the treatment of these disorders. Additionally, the development of new animal models and in vitro assays may provide new insights into the mechanisms of action and potential therapeutic applications of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol.
合成方法
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol can be synthesized through a multistep process that involves the reaction of 1-(2-pyridinylmethyl)-4-piperidinone with 1-(2-chloroethyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
属性
产品名称 |
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol |
|---|---|
分子式 |
C17H28N4O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-4-7-20(8-5-17)15-16-3-1-2-6-18-16/h1-3,6,17,22H,4-5,7-15H2 |
InChI 键 |
LBGDNVNRFRDHOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3 |
规范 SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)



![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


